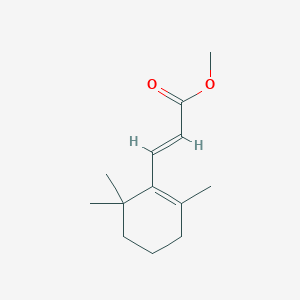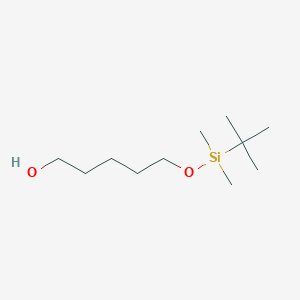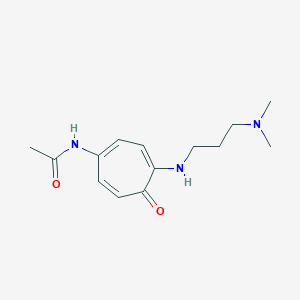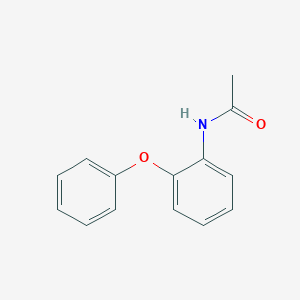
N-(2-Phenoxyphenyl)acetamid
Übersicht
Beschreibung
N-(2-phenoxyphenyl)acetamide, also known as NPP, is a synthetic compound that is used in laboratory experiments for various purposes. It is a white crystalline powder with a melting point of 131-133 °C and a molecular weight of 213.25 g/mol. NPP is a useful tool for scientists due to its low toxicity and high solubility in a variety of solvents. It is used in a variety of applications, including the synthesis of drugs, the study of biological processes, and the development of new materials.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
N-(2-Phenoxyphenyl)acetamid und seine Derivate wurden in der medizinischen Chemie ausgiebig untersucht . Diese Verbindungen wurden synthetisiert und auf ihre biologischen Wirkungen untersucht, mit dem Ziel, neue pharmazeutische Verbindungen zu entwickeln . Die chemische Vielfalt von Phenoxyacetamid und seinen Derivaten im molekularen Rahmen liefert eine Fülle von Informationen über pharmakologisch interessante Verbindungen .
Pharmakologische Aktivitäten
Die Derivate von this compound, wie z. B. Chalkon, Indol und Chinolin, wurden auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindungen haben sich als potenzielle therapeutische Kandidaten gezeigt, die die Lebensqualität verbessern .
Fungizide Aktivitäten
This compound-Derivate wurden synthetisiert und auf ihre fungiziden Aktivitäten untersucht . Studien zu Struktur-Wirkungs-Beziehungen zeigten, dass bestimmte Substitutionen am Benzolring der Phenylacetamid-Einheit zu guter fungizider Aktivität führten .
Pflanzenschutzforschung
Im Bereich der Pflanzenschutzforschung wurden this compound-Derivate synthetisiert und ihre fungiziden Aktivitäten untersucht . Die Struktur-Wirkungs-Beziehungen dieser Verbindungen wurden untersucht, was ergab, dass bestimmte Substitutionen ihre fungizide Aktivität verbessern können .
Alzheimer-Forschung
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-(2-phenoxyphenyl)acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Wirkmechanismus
Target of Action
N-(2-phenoxyphenyl)acetamide is a synthetic compound that has been studied for its fungicidal activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Studies on similar compounds suggest that they may interact with their targets to inhibit certain biological processes, leading to their fungicidal activity . The specific interactions and resulting changes caused by N-(2-phenoxyphenyl)acetamide remain to be elucidated.
Biochemical Pathways
It’s known that similar compounds can interfere with various biochemical pathways, leading to their fungicidal effects
Result of Action
It has been suggested that similar compounds may exert their effects by inhibiting certain biological processes, leading to their fungicidal activity . More research is needed to understand the specific molecular and cellular effects of N-(2-phenoxyphenyl)acetamide.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
143359-96-0 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?
A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.
Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?
A2: 18F-PBR06 offers several advantages for imaging TSPO:
- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

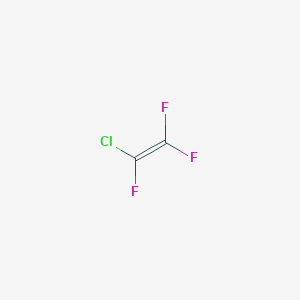

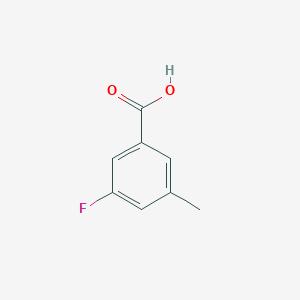
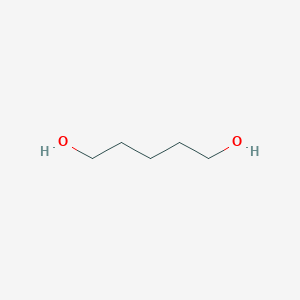
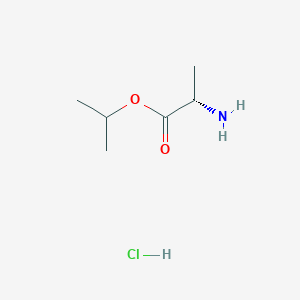



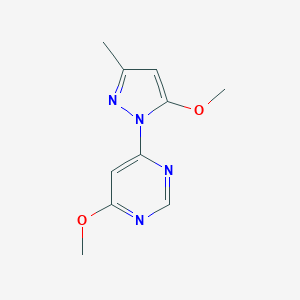
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)

